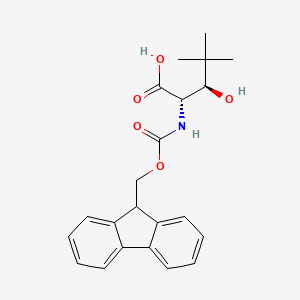
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is a nonproteinogenic amino acid derivative It is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used in solid-phase peptide synthesis (SPPS)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid typically involves multiple steps. One common method starts with the preparation of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, yielding the desired product with high diastereoselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis (SPPS) and the use of Fmoc protection are widely applied in the pharmaceutical industry for the large-scale production of peptides and related compounds.
化学反应分析
Types of Reactions
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Fmoc group is usually removed using piperidine in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.
科学研究应用
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Biology: The compound can be incorporated into peptides to study their biological activity and interactions with enzymes and receptors.
Medicine: Peptides containing this compound can be used as potential drug candidates for various diseases.
Industry: It is used in the pharmaceutical industry for the development of new peptide-based drugs.
作用机制
The mechanism of action of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid depends on its incorporation into peptides and their subsequent interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated into a peptide, the compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
Fmoc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: Similar in structure but with a different side chain.
Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: Contains a phosphonate group instead of a hydroxyl group.
Uniqueness
Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a valuable building block for the synthesis of peptides with specific structural and functional properties .
属性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m0/s1 |
InChI 键 |
DWSWJZBOHZBSAT-OALUTQOASA-N |
手性 SMILES |
CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
规范 SMILES |
CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


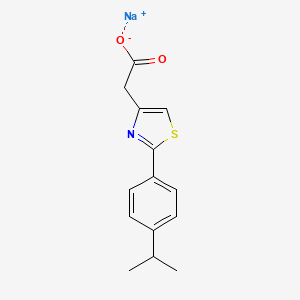
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
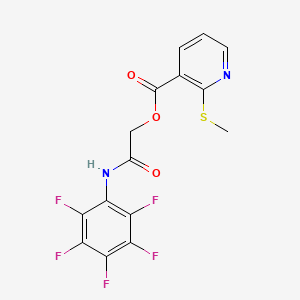
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
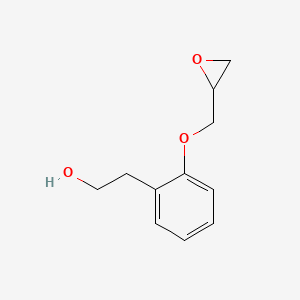
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
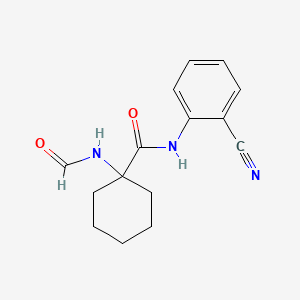
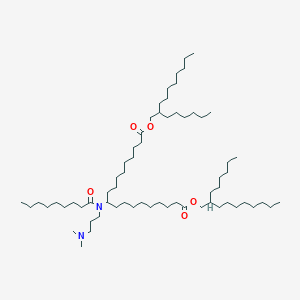
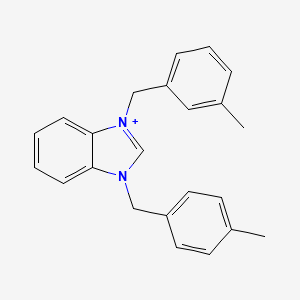
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
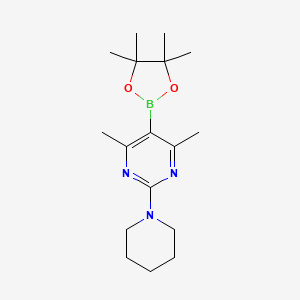
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
